molecular formula C16H18N4O4 B11061916 2,6-Dioxo-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

2,6-Dioxo-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B11061916
M. Wt: 330.34 g/mol
InChI Key: YOYUZVWGEDMNMZ-UHFFFAOYSA-N
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Description

2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID typically involves the alkylation of methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate with n-butyl iodide in the presence of sodium hydride . This regioselective synthetic route ensures the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high production efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DIOXO-5-[(4-PHENYLPIPERAZINO)METHYL]-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXYLIC ACID is unique due to its specific structural features and the presence of the phenylpiperazino group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

2,4-dioxo-5-[(4-phenylpiperazin-1-yl)methyl]-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C16H18N4O4/c21-14-12(13(15(22)23)17-16(24)18-14)10-19-6-8-20(9-7-19)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,22,23)(H2,17,18,21,24)

InChI Key

YOYUZVWGEDMNMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(NC(=O)NC2=O)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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